N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is a complex organic compound known for its diverse applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide typically involves a multi-step process:
Formation of the hydrazide intermediate: The initial step involves the reaction of 2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Condensation reaction: The hydrazide intermediate is then reacted with 4-hydroxy-3-nitrobenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[4-methylphenoxy]acetohydrazide
- N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[3-methylphenoxy]acetohydrazide
Uniqueness
N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is unique due to the presence of the 5-methyl-2-(propan-2-yl)phenoxy group, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity, solubility, and potential biological activities, making it a compound of particular interest for further research and development.
Properties
Molecular Formula |
C19H21N3O5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H21N3O5/c1-12(2)15-6-4-13(3)8-18(15)27-11-19(24)21-20-10-14-5-7-17(23)16(9-14)22(25)26/h4-10,12,23H,11H2,1-3H3,(H,21,24)/b20-10+ |
InChI Key |
CLGXFSJQQLUWHP-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.